Cyanocycline A
Description
Structure
2D Structure
Properties
CAS No. |
82423-05-0 |
|---|---|
Molecular Formula |
C22H26N4O5 |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
16-(hydroxymethyl)-13-methoxy-12,20-dimethyl-11,14-dioxo-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),12-diene-21-carbonitrile |
InChI |
InChI=1S/C22H26N4O5/c1-9-19(28)15-14(20(29)21(9)30-3)13(8-27)26-12(7-23)11-6-10-16(24(11)2)18(26)17(15)25-4-5-31-22(10)25/h10-13,16-18,22,27H,4-6,8H2,1-3H3 |
InChI Key |
KDWXMIJUXUSUMZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C2=C(C1=O)C3C4C5C(CC(N5C)C(N4C2CO)C#N)C6N3CCO6)OC |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)C3C4C5C(CC(N5C)C(N4C2CO)C#N)C6N3CCO6)OC |
Other CAS No. |
82423-05-0 |
Synonyms |
cyanocycline A cyanonaphthyridinomycin |
Origin of Product |
United States |
Isolation Methodologies and Natural Occurrence Investigations of Cyanocycline a
Identification of Microbial Producing Organisms and Strain Optimization Studies
Cyanocycline A was initially isolated from the fermentation broth of Streptomyces flavogriseus strain No. 49 nih.govcaltech.edu. Streptomyces species are well-known for their ability to produce a diverse array of bioactive secondary metabolites, including antibiotics mdpi.com. Subsequent research has also indicated its presence in other Streptomyces species, such as Streptomyces flavovirens and Streptomyces flavogriseus nih.gov.
While the primary producing organism has been identified, strain optimization studies are crucial for enhancing the yield of this compound. These studies typically involve techniques such as random mutagenesis (e.g., using UV radiation) to induce genetic variations that may lead to increased production of the target compound nih.gov. Furthermore, optimizing the genetic makeup of the producing strain can be achieved through molecular biology techniques to enhance specific metabolic pathways involved in this compound biosynthesis. However, specific details on strain optimization studies for this compound are not extensively detailed in the provided search results, with general principles of strain improvement for antibiotic production being applicable nih.govresearchgate.net.
Advanced Fermentation and Culture Media Strategies for Enhanced Production
Optimizing fermentation conditions and culture media are critical for maximizing the yield of this compound. This involves carefully controlling various parameters that influence microbial growth and secondary metabolite production.
Key parameters for optimization include:
Culture Media Composition: The selection of appropriate carbon and nitrogen sources, as well as essential minerals and growth factors, significantly impacts antibiotic production. While specific media formulations for this compound are not detailed, general principles for Streptomyces fermentation suggest the use of complex media containing carbohydrates (like glucose or starch), peptones, yeast extract, and mineral salts researchgate.netcellculturecompany.comthermofisher.commyoridge.co.jp. The use of specific precursors or inducers in the media can also potentially enhance this compound yield.
Physical Parameters: Optimization of physical conditions such as temperature, pH, aeration, and agitation rate is vital for microbial growth and metabolite biosynthesis nih.govresearchgate.net. For Streptomyces species, optimal temperatures often range from 25-30°C, and pH levels are typically maintained around neutral nih.govresearchgate.net.
The initial isolation of this compound from 150 L of culture broth yielded 65 mg, highlighting the need for efficient fermentation and isolation processes caltech.edu.
Chromatographic and Spectroscopic Techniques for Research-Scale Isolation and Purification
The isolation and purification of this compound from fermentation broths typically involve a multi-step process utilizing various chromatographic and spectroscopic techniques.
Initial Isolation: The crude antibiotic was initially collected by Amberlite XAD-2 column chromatography of the culture filtrate. Following this, the pH was adjusted, and the compound was extracted into ethyl acetate (B1210297) caltech.edu.
Purification Techniques:
Chromatography:
Column Chromatography: Crude extracts are commonly subjected to column chromatography using stationary phases such as silica (B1680970) gel or resins like Amberlite XAD-2. Elution is performed using solvent gradients, often starting with less polar solvents and progressing to more polar ones (e.g., chloroform-methanol mixtures) to separate this compound from other metabolites caltech.eduresearchgate.netmasterorganicchemistry.comfrontiersin.orgitmedicalteam.plorgsyn.org.
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC, is a powerful tool for the final purification of this compound, allowing for high resolution separation and the isolation of pure compound masterorganicchemistry.comfrontiersin.org.
Thin-Layer Chromatography (TLC): TLC is frequently used to monitor the progress of chromatographic separations and to identify fractions containing this compound masterorganicchemistry.comfrontiersin.orgcaltech.edu.
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for determining the structure and confirming the identity of this compound, providing detailed information about the arrangement of atoms and functional groups caltech.educaltech.edunih.govpsu.edursc.orgjst.go.jp.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of this compound (C₂₂H₂₆N₄O₅) nih.govjst.go.jp.
Infrared (IR) and Ultraviolet (UV) Spectroscopy: IR and UV spectroscopy provide information about the functional groups present in the molecule and its chromophores, aiding in structural elucidation caltech.educaltech.edupsu.edursc.org.
X-ray Crystallography: Single-crystal X-ray diffraction analysis has been instrumental in definitively determining the molecular structure and absolute configuration of this compound caltech.edupsu.edursc.orgresearchgate.net.
The purification process, often involving extensive chromatography, was used to obtain 65 mg of this compound from 150 L of culture broth caltech.edu.
Data Table: Summary of Isolation and Purification Steps
| Step | Technique/Methodology | Purpose | Reference(s) |
| 1 | Fermentation | Production of this compound by Streptomyces flavogriseus | nih.govcaltech.educaltech.edu |
| 2 | Amberlite XAD-2 Column Chromatography | Initial capture of antibiotic from culture filtrate | caltech.edu |
| 3 | pH Adjustment & Ethyl Acetate Extraction | Preliminary separation and concentration | caltech.edu |
| 4 | Silica Gel Column Chromatography | Further purification, separation of impurities | caltech.eduresearchgate.netmasterorganicchemistry.comfrontiersin.orgitmedicalteam.plorgsyn.orgcaltech.edu |
| 5 | HPLC (Reversed-Phase) | High-resolution purification to obtain pure compound | masterorganicchemistry.comfrontiersin.org |
| 6 | TLC | Monitoring chromatographic separation | masterorganicchemistry.comfrontiersin.orgcaltech.edu |
| 7 | NMR Spectroscopy | Structural elucidation and confirmation | caltech.educaltech.edunih.govpsu.edursc.orgjst.go.jp |
| 8 | Mass Spectrometry | Determination of molecular formula | nih.govjst.go.jp |
| 9 | IR & UV Spectroscopy | Identification of functional groups and chromophores | caltech.educaltech.edupsu.edursc.org |
| 10 | X-ray Crystallography | Definitive structural and stereochemical determination | caltech.edupsu.edursc.orgresearchgate.net |
Biosynthetic Pathway Elucidation and Genetic Engineering Approaches of Cyanocycline a
Identification and Characterization of Biosynthetic Gene Clusters
The journey into understanding the biosynthesis of a microbial secondary metabolite like Cyanocycline A commences with the identification of its biosynthetic gene cluster (BGC). BGCs are discrete regions in the microbial genome that encode the suite of enzymes and other proteins required for the synthesis of a specific natural product.
Hypothetical Research Approaches:
Genome Mining: The genomic DNA of Streptomyces flavogriseus would be sequenced and analyzed using bioinformatics tools to identify putative BGCs. These tools search for characteristic genes, such as those encoding polyketide synthases (PKSs) or non-ribosomal peptide synthetases (NRPSs), which are often involved in the biosynthesis of complex antibiotics. Given the structural features of this compound, which includes a complex heterocyclic core, the BGC is likely to be a hybrid PKS-NRPS cluster or to contain a variety of unique tailoring enzymes.
Gene Inactivation and Heterologous Expression: Once a candidate BGC is identified, functional characterization would be pursued. This involves targeted inactivation (knockout) of key genes within the cluster in the native producing organism. A loss of this compound production following gene inactivation would provide strong evidence for the BGC's involvement. Conversely, the entire BGC could be cloned and expressed in a heterologous host organism, such as a well-characterized Streptomyces strain, to confirm its ability to direct the synthesis of this compound. nih.gov
Anticipated Data from a Successful Investigation:
A data table summarizing the genes within the identified this compound BGC would be generated, detailing the proposed function of each gene based on homology to known enzymes.
| Gene | Proposed Function | Homology |
| ccnA | Polyketide Synthase | Type I PKS |
| ccnB | Non-ribosomal Peptide Synthetase | NRPS |
| ccnC | Dehydrogenase | SDR family |
| ccnD | Cyclase | - |
| ccnE | Cytochrome P450 monooxygenase | CYP157 family |
| ccnF | Methyltransferase | SAM-dependent |
| ccnG | N-acetylglucosaminyltransferase | Glycosyltransferase |
| ccnR | Regulatory protein | TetR family |
This table is a hypothetical representation of potential findings.
Enzymatic Mechanisms and Catalytic Intermediates in this compound Biosynthesis
Following the identification of the BGC, research would focus on elucidating the specific roles and mechanisms of the encoded enzymes. This involves in vitro characterization of individual enzymes and the identification of metabolic intermediates.
Hypothetical Research Approaches:
Enzyme Assays: Individual enzymes from the BGC would be produced recombinantly and their catalytic activity would be tested in vitro using putative substrates. This would allow for the determination of their specific function, such as the condensation of specific building blocks by PKS and NRPS modules, or the specific modifications catalyzed by tailoring enzymes.
Structural Biology: X-ray crystallography or cryo-electron microscopy could be used to determine the three-dimensional structures of key enzymes. This structural information provides insights into their catalytic mechanisms and substrate specificity.
Isolation of Intermediates: By inactivating genes encoding enzymes that act late in the biosynthetic pathway, it may be possible to accumulate and isolate biosynthetic intermediates. The chemical structures of these intermediates would then be determined, providing a roadmap of the biosynthetic steps.
Precursor Incorporation Studies and Metabolic Labeling Experiments
To confirm the building blocks of this compound and to trace their flow through the biosynthetic pathway, precursor incorporation studies using isotopically labeled compounds are essential.
Hypothetical Research Approaches:
Stable Isotope Labeling: The producing organism, Streptomyces flavogriseus, would be fed with potential precursors (e.g., amino acids, acetate (B1210297), propionate) that are enriched with stable isotopes such as ¹³C or ¹⁵N.
Mass Spectrometry and NMR Analysis: The resulting this compound would be isolated and analyzed by mass spectrometry to determine the extent of isotope incorporation. Nuclear Magnetic Resonance (NMR) spectroscopy would then be used to pinpoint the exact location of the incorporated isotopes within the molecule's structure. This information would definitively identify the primary metabolic precursors of the this compound scaffold.
Anticipated Data from a Successful Investigation:
A table illustrating the incorporation of labeled precursors into the this compound structure would be a key outcome of these studies.
| Labeled Precursor | Observed Incorporation Pattern in this compound |
| [1-¹³C]-Acetate | Incorporation into specific carbons of the polyketide-derived backbone |
| [¹⁵N]-Glycine | Incorporation into the nitrogen-containing heterocyclic core |
| [methyl-¹³C]-L-methionine | Incorporation into the methoxy (B1213986) group and N-methyl groups |
This table is a hypothetical representation of potential findings.
Rational Design for Biosynthetic Engineering of this compound Analogs
A thorough understanding of the this compound biosynthetic pathway would pave the way for the rational design and generation of novel analogs with potentially improved therapeutic properties.
Hypothetical Research Approaches:
Combinatorial Biosynthesis: By manipulating the genes within the BGC, new derivatives of this compound could be created. For example, modules within the PKS or NRPS genes could be swapped or modified to incorporate different building blocks.
Tailoring Enzyme Modification: The genes encoding tailoring enzymes could be inactivated or overexpressed to produce compounds lacking certain modifications or having them in excess. Additionally, tailoring enzymes from other biosynthetic pathways could be introduced to add new chemical moieties to the this compound scaffold.
Precursor-Directed Biosynthesis: Feeding the producing organism with synthetic analogs of the natural precursors could lead to their incorporation into the final product, generating novel derivatives.
The elucidation of the this compound biosynthetic pathway represents a significant opportunity for future research. Such studies would not only provide fundamental insights into the natural world's chemical diversity but also furnish the tools for the bio-inspired synthesis of new and potentially valuable molecules.
Total Synthesis and Formal Synthesis Strategies for Cyanocycline a
Retrosynthetic Analysis and Strategic Disconnections for Complex Framework Construction
The retrosynthetic analysis of Cyanocycline A guides the strategic disassembly of the molecule into simpler, more readily available starting materials. A common disconnection point is the C-ring, which can be retrosynthetically derived from a Strecker transform, leading to hydrogen cyanide and an amino aldehyde intermediate. acs.org This approach simplifies the complex core and allows for a focused synthesis of a key precursor.
Asymmetric Synthesis Methodologies for Chiral Induction
The stereochemically dense nature of this compound necessitates precise control over the formation of its multiple stereogenic centers. This is achieved through various asymmetric synthesis methodologies.
Diastereoselective and Enantioselective Transformations
The establishment of the correct stereochemistry is a critical challenge. Diastereoselective hydrogenations have been employed to set specific stereocenters with high control. caltech.edu For example, completely diastereoselective hydrogenations have been used to establish the C(4) stereochemistry in synthetic routes toward (+)-Cyanocycline A. caltech.edu
Enantioselective methods are crucial for setting the absolute configuration of key intermediates. While specific examples of enantioselective transformations like asymmetric dihydroxylation or epoxidation are part of the broader toolkit of synthetic chemistry, their direct application in published this compound syntheses is often integrated within more complex transformations like the asymmetric [C+NC+CC] coupling.
Chiral Auxiliary and Organocatalysis in Stereochemical Control
Chiral auxiliaries have proven instrumental in guiding the stereochemical outcome of key bond-forming reactions. A notable example is the use of Oppolzer's chiral glycylsultam as a chiral auxiliary in a silver(I)-catalyzed asymmetric multicomponent reaction. ohiolink.edu This approach facilitates the construction of the highly functionalized pyrrolidine (B122466) core with excellent stereocontrol, ultimately leading to a formal synthesis of (+)-Cyanocycline A. ohiolink.edu The use of a chiral sultam, specifically (S)-glycyl sultam, was a key element in a cornerstone asymmetric [C+NC+CC] coupling reaction. acs.orgnih.gov
Key Coupling Reactions and Cascade Sequences in Advanced Intermediate Formation
The assembly of the advanced intermediates en route to this compound often relies on powerful coupling reactions and elegant cascade sequences that rapidly build molecular complexity.
Asymmetric [C+NC+CC] Coupling Approaches
A significant innovation in the synthesis of this compound has been the development and application of the asymmetric [C+NC+CC] coupling reaction. acs.orgnih.govresearchgate.netwsu.edu This multicomponent reaction assembles an aldehyde (C), an amine (NC), and an alkene (CC) component in a controlled manner to create highly functionalized pyrrolidines. researchgate.netingentaconnect.com Specifically, a silver(I)-catalyzed endo-selective [C+NC+CC] coupling of an aldehyde, (S)-glycyl sultam, and methyl acrylate (B77674) was a key step in a formal total synthesis of this compound. acs.orgnih.gov This reaction provides stereoselective access to the pyrrolidine ring, a core component of the target molecule. wsu.edu This multicomponent, cascade-based strategy has been shown to reduce the number of steps required to assemble the complex molecular target by one-third compared to previous approaches. acs.orgnih.govwsu.edu
Progress Towards Total Synthesis Completion and Analog Generation
The journey toward the total synthesis of the complex tetrahydroisoquinoline antitumor antibiotic, (+)-cyanocycline A, has been marked by several key achievements and strategic innovations. The first racemic total synthesis was accomplished by Evans in 1986, requiring 30 steps. acs.org This was followed by Fukuyama's racemic synthesis in 1987, which involved 32 steps. acs.org An asymmetric synthesis of (+)-cyanocycline A was later detailed, comprising 35 steps. acs.org
A significant advancement in the field was the development of a formal total synthesis of this compound, which also constituted a formal synthesis of bioxalomycin β2, as this compound can be converted to it. acs.orgresearchgate.netacs.org This formal synthesis was achieved in 22 linear steps and was notable for its efficiency. acs.org A pivotal step in this strategy is a silver(I)-catalyzed, endo-selective [C + NC + CC] multicomponent coupling reaction. acs.orgresearchgate.netacs.orgnih.gov This key reaction assembles an aldehyde, a glycyl sultam, and methyl acrylate to construct a highly functionalized pyrrolidine core, which is a central feature of the naphthyridinomycin family. acs.orgresearchgate.netohiolink.edu This multicomponent reaction strategy proved to be more efficient, reducing the number of steps required to assemble the complex molecular target by a third compared to previous methods. acs.orgresearchgate.netacs.org The pyrrolidine intermediate obtained through this method possessed 5 of the 8 stereocenters present in the target molecule. ohiolink.edu This intermediate was then carried forward to an advanced intermediate previously synthesized by Fukuyama, thus completing the formal synthesis. acs.orgresearchgate.net
Research groups have continued to refine the synthesis of this complex molecule. The Stoltz group at Caltech, for instance, has explored two distinct routes toward the total synthesis of (+)-cyanocycline A. caltech.edu Both approaches utilize dipolar cycloaddition reactions with substrates containing alkynes and employ completely diastereoselective hydrogenations to establish the critical C(4) stereochemistry. caltech.edu
The synthetic efforts have not only aimed at the natural product itself but have also enabled the generation of analogs for biological evaluation. For example, an advanced intermediate from a [C + NC + CC] coupling-based synthesis, designated HUK-921, was found to inhibit cell migration, a crucial process in cancer metastasis. acs.org This highlights the utility of these synthetic strategies in creating novel molecules with potential therapeutic applications. acs.orgacs.orgnih.gov A review published in 2008 highlights the progress in the total synthesis of this compound among other related tetrahydroisoquinoline antitumor antibiotics up to that year. rsc.orgnih.gov
| Key Synthetic Approaches to this compound | |
| Researcher/Group | Key Strategy/Contribution |
| Evans (1986, 1987) | First racemic total synthesis (30 steps); later developed an asymmetric approach to a key lactam intermediate. acs.orgrsc.org |
| Fukuyama (1987, 1992) | Second racemic total synthesis (32 steps); later developed an enantioselective synthesis that established the correct absolute configuration of the natural product. acs.orgrsc.org |
| Garner and Kaniskan (2007, 2011) | Developed a highly efficient formal synthesis (22 steps) using a silver(I)-catalyzed asymmetric multicomponent [C + NC + CC] coupling reaction to build the pyrrolidine core. acs.orgohiolink.edupsu.edu |
| Stoltz (2023) | Explored routes featuring dipolar cycloadditions and diastereoselective hydrogenations to set key stereocenters. caltech.educaltech.edu |
Non-Biomimetic Synthetic Routes for this compound Architectures
While many synthetic strategies draw inspiration from the plausible biosynthetic pathways of natural products (biomimetic synthesis), non-biomimetic routes offer alternative and often innovative solutions to constructing complex molecular architectures. numberanalytics.com In the context of this compound, a notable non-biomimetic approach has been described that diverges from the natural assembly process. caltech.edu
One such strategy focuses on a convergent cross-coupling of two distinct heterocyclic fragments, followed by a global hydrogenation event to finalize the core structure. caltech.edu This approach is fundamentally different from the biosynthetic route, which is believed to involve a nonribosomal peptide synthetase (NRPS) assembly line. researchgate.net The non-biomimetic route bypasses the sequential, linear construction seen in nature, opting instead for a more convergent strategy where large, pre-functionalized pieces of the molecule are joined late in the synthesis. nih.gov
Another powerful non-biomimetic tool applied in the synthesis of the this compound core is the intramolecular Hosomi-Sakurai reaction. This reaction was used to form the diazabicyclo[3.2.1]octane ring system, a key structural motif within the molecule. mountainscholar.org This type of carbon-carbon bond-forming reaction, facilitated by a Lewis acid, is a classic tool in synthetic organic chemistry and represents a purely chemical logic for ring construction, rather than an enzymatic one.
Advanced Structural Characterization and Spectroscopic Analysis of Cyanocycline a
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For a molecule with the complexity of Cyanocycline A, a suite of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments are required to unambiguously assign all proton and carbon signals and to establish connectivity and spatial relationships.
Multi-dimensional NMR experiments are indispensable for deciphering the complex spin systems within this compound.
COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). sdsu.edu It is fundamental for tracing out the proton-proton networks within the various ring systems and side chains of the molecule, allowing for the assembly of individual structural fragments. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with their directly attached carbon atoms (¹JCH). columbia.edu This is a highly sensitive method for assigning carbon resonances based on their known proton assignments. ibs.fr An edited HSQC can further provide information on the multiplicity of the carbon atom (CH, CH₂, or CH₃). ibs.fr
HMBC (Heteronuclear Multiple Bond Correlation): To connect the structural fragments identified by COSY, the HMBC experiment is employed. It reveals correlations between protons and carbons over longer ranges, typically two to four bonds (²JCH, ³JCH, ⁴JCH). sdsu.educolumbia.edu This is crucial for identifying quaternary carbons and piecing together the entire carbon skeleton of this compound. youtube.com
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, irrespective of the number of bonds separating them. blogspot.comacdlabs.com The intensity of the observed cross-peaks is generally inversely proportional to the sixth power of the distance between the protons. columbia.edu This information is critical for determining the relative stereochemistry of the molecule's many chiral centers and for understanding its preferred conformation in solution. blogspot.com For medium-sized molecules like this compound (MW = 426.5 g/mol ), where the NOE might be close to zero, ROESY is often the preferred experiment as it provides a positive signal regardless of molecular weight. blogspot.comnih.govblogspot.com
| Technique | Correlated Nuclei | Information Gained for this compound |
| COSY | ¹H – ¹H | Identifies adjacent protons in the diazabicyclooctane core and side chains. |
| HSQC | ¹H – ¹³C (¹J) | Assigns each carbon to its directly attached proton(s). |
| HMBC | ¹H – ¹³C (ⁿJ, n=2-4) | Connects structural fragments, e.g., linking the quinone moiety to the fused heterocyclic system. |
| NOESY/ROESY | ¹H – ¹H (through space) | Determines the relative orientation of substituents on the stereocenters. |
For highly complex molecules, spectral overlap can hinder unambiguous signal assignment even with multi-dimensional techniques. nih.gov Isotope labeling, where atoms like ¹²C or ¹⁴N are replaced with their NMR-active isotopes ¹³C and ¹⁵N, is a powerful strategy to overcome this challenge. nih.govsymeres.com By growing the producing organism, Streptomyces flavogriseus, on a medium enriched with ¹³C-glucose or ¹⁵N-ammonium salts, a uniformly labeled sample of this compound can be produced. nih.gov This enables a host of advanced NMR experiments that can trace the carbon-carbon or carbon-nitrogen backbone, greatly simplifying the assignment process. While a powerful tool, specific application of isotope labeling for the NMR analysis of this compound has not been detailed in the available literature.
While NOESY and ROESY qualitatively indicate spatial proximity, quantitative measurements can provide precise interproton distances. columbia.edursc.org This involves recording a series of 2D NOESY spectra with varying mixing times to generate NOE build-up curves. columbia.edu The initial rates of these curves are proportional to r⁻⁶, where 'r' is the distance between two protons. columbia.edu By calibrating these rates against a known, fixed distance within the molecule (e.g., the distance between two geminal protons), accurate distances between other protons can be calculated. nsf.gov This quantitative data is invaluable for building high-resolution 3D models of this compound's solution conformation and provides irrefutable proof of the relative stereochemistry at its chiral centers. rsc.org
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. Early characterization of this compound established its molecular formula as C₂₂H₂₆N₄O₅. nih.gov HRMS provides an exact mass measurement with high accuracy, which is used to confirm this formula. The calculated exact mass for the neutral molecule [M] is 426.1903 Da. nih.gov
Table of HRMS Data for this compound
| Species | Calculated m/z | Observed m/z | Elemental Composition |
|---|---|---|---|
| [M+H]⁺ | 427.1976 | Typically within 5 ppm | C₂₂H₂₇N₄O₅ |
Beyond confirming the molecular formula, analysis of the fragmentation patterns in tandem MS (MS/MS) experiments can provide valuable structural information, helping to identify key substructures within the molecule.
X-ray Crystallography for Definitive Solid-State Structural Elucidation
While NMR and MS provide powerful data for structure elucidation, single-crystal X-ray crystallography offers the most definitive and unambiguous picture of a molecule's three-dimensional structure in the solid state. isotope.com The molecular structure and absolute configuration of this compound were conclusively determined by this method. rsc.org
The analysis was performed on orange crystals of this compound. rsc.org The crystallographic data not only confirmed the complex connectivity of the atoms but also established the relative and absolute stereochemistry of all chiral centers. rsc.orgscripps.edu A key finding was the confirmation that this compound contains the core structure of naphthyridinomycin but with a cyano group replacing a hydroxyl group. rsc.org The study also revealed that the oxazolidine (B1195125) ring can exist in a reversible open or closed form depending on the pH of crystallization. rsc.orgscripps.edu
Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 13.802(2) |
| b (Å) | 19.251(9) |
| c (Å) | 9.269(5) |
| Z (Molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.434 |
Data sourced from a 1983 study by Hayashi et al. rsc.org
The final refined structure provided precise bond lengths and angles, confirming the presence of the quinone moiety and the unique diazabicyclooctane system. rsc.org The absolute configuration was determined using the Bijvoet method, providing a definitive stereochemical assignment. rsc.org
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Assignment
Chiroptical techniques, such as Electronic Circular Dichroism (ECD), measure the differential absorption of left- and right-circularly polarized light by a chiral molecule. encyclopedia.pubpsu.edu The resulting spectrum is highly sensitive to the molecule's absolute configuration and conformation. encyclopedia.pubresearchgate.net Since the ECD spectra of enantiomers are mirror images of each other, ECD is a powerful tool for assigning or confirming the absolute configuration of a chiral substance in solution. nih.gov
For this compound, the absolute configuration was definitively established by X-ray crystallography using anomalous dispersion effects. rsc.org While this solid-state method is considered the gold standard, ECD would be the complementary technique of choice to confirm that the absolute configuration is retained in solution. An experimental ECD spectrum of the natural (+)-Cyanocycline A could be compared with a theoretically calculated spectrum for the determined X-ray structure. A match between the experimental and computed spectra would provide corroborating evidence for the assigned absolute configuration in solution. copernicus.org Although its utility is clear, specific experimental ECD data for this compound has not been reported in the searched literature. nih.gov
Computational Approaches to Structural Validation and Conformational Space Exploration
Computational chemistry provides a powerful lens for the validation of complex molecular structures and the comprehensive exploration of their conformational landscapes. For a molecule with the intricate architecture of this compound, characterized by a dense arrangement of stereocenters and a unique polycyclic system, computational methods are indispensable for corroborating experimentally determined structures and understanding its dynamic behavior. These approaches range from molecular mechanics, suitable for exploring broad conformational spaces, to more precise quantum mechanics methods for refining structures and predicting spectroscopic properties.
Molecular mechanics (MM) methods, which employ classical physics to model the interactions between atoms, are particularly well-suited for the initial exploration of the vast conformational space of flexible molecules like this compound. uci.eduucsb.edu Force fields such as AMBER, MMFF, and OPLS are parameterized to calculate the potential energy of a molecule as a function of its atomic coordinates, allowing for the rapid generation and energy minimization of numerous conformers. uci.edu
A notable application of these techniques to this compound involved molecular mechanics and dynamics simulations using the AMBER 3.0 force field to model its interaction with a DNA hexanucleotide duplex. mdpi.com This study derived a model for the binding process, which included the protonation of the oxazolidine ring nitrogen, reduction of the quinone, and subsequent covalent binding to guanine (B1146940) in the minor groove of DNA. mdpi.com Such simulations provide critical insights into the bioactive conformation of the molecule, which is the specific three-dimensional arrangement it adopts when interacting with its biological target.
Molecular dynamics (MD) simulations further extend these analyses by introducing the element of time, allowing for the observation of molecular motion and conformational transitions. chemalive.comnih.gov By simulating the behavior of this compound in a solvated environment, researchers can gain a more realistic understanding of its flexibility and the relative stabilities of different conformers. mdpi.comrush.edu This is crucial for understanding how the molecule might adapt its shape to bind to a receptor or traverse a biological membrane.
| Computational Method | Application to this compound | Key Insights |
| Molecular Mechanics (MM) | Conformational searching and energy minimization of potential structures. | Identification of low-energy conformers and exploration of the potential energy surface. |
| Molecular Dynamics (MD) | Simulation of the dynamic behavior of this compound in solution and when interacting with biological macromolecules like DNA. mdpi.com | Understanding of conformational flexibility, solvent effects, and the mechanism of binding to biological targets. mdpi.comrush.edu |
While molecular mechanics is excellent for broad conformational searches, quantum mechanics (QM) methods provide a higher level of theory and are essential for refining structures and accurately predicting electronic properties. chemalive.com QM methods, such as Density Functional Theory (DFT), solve the Schrödinger equation to describe the electronic structure of a molecule from first principles. rsc.orgmdpi.comcsic.es
For this compound, DFT calculations would be invaluable for:
Structural Refinement: Optimizing the geometry of the most stable conformers identified through molecular mechanics to a higher level of accuracy. mdpi.com
Spectroscopic Prediction: Calculating spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, as well as Electronic Circular Dichroism (ECD) spectra. nih.govarxiv.orgnih.gov
The comparison of theoretically predicted spectra with experimentally measured data serves as a stringent validation of the proposed structure. For instance, a close match between the DFT-calculated and experimental ¹H and ¹³C NMR spectra would provide strong evidence for the correctness of the assigned constitution and stereochemistry. chemaxon.comnmrdb.org Similarly, because ECD spectroscopy is highly sensitive to the absolute configuration and conformation of chiral molecules, the agreement between a predicted and an experimental ECD spectrum can be a powerful tool for assigning the absolute stereochemistry of this compound's many chiral centers. arxiv.orgmpg.deresearchgate.net
The complexity of this compound, with its numerous undefined stereocenters noted in databases like PubChem, makes a purely experimental determination of all conformers challenging. nih.gov A combined approach, where MM methods are used for a broad conformational search followed by DFT-level refinement and spectroscopic prediction for the most plausible candidates, represents the gold standard for the structural elucidation of such complex natural products.
| Quantum Mechanics Method | Potential Application to this compound | Expected Outcome |
| Density Functional Theory (DFT) | Geometry optimization of low-energy conformers. mdpi.comcsic.es | Highly accurate molecular structure, including bond lengths and angles. |
| Time-Dependent DFT (TD-DFT) | Calculation of Electronic Circular Dichroism (ECD) and UV-visible spectra. nih.govarxiv.org | Theoretical spectra for comparison with experimental data to validate the absolute configuration. |
| Gauge-Including Atomic Orbital (GIAO) NMR Calculations | Prediction of ¹H and ¹³C NMR chemical shifts. mdpi.com | Theoretical NMR data to aid in the assignment of experimental spectra and confirm the molecular structure. |
Molecular Mechanisms of Action and Target Engagement Research of Cyanocycline a
Molecular Interactions with DNA and Nucleic Acid Biosynthesis Inhibition
Cyanocycline A exerts its biological effects primarily by targeting DNA, leading to the inhibition of nucleic acid synthesis. caltech.edunih.gov This interaction is a critical determinant of its antimicrobial and cytotoxic capabilities. The activity of the antibiotic can be diminished by the presence of external DNA, which underscores that DNA binding is its main mode of action. caltech.edunih.gov
DNA Binding Specificity and Intercalation Studies
Research indicates that this compound covalently binds to DNA. caltech.edu Molecular modeling studies have explored the specifics of this interaction, considering both a groove-binding mode and a partially intercalated mode. caltech.edu The favored model suggests that this compound situates itself in the minor groove of DNA, where it covalently binds to the N(2) position of guanine (B1146940) bases. caltech.edu Specifically, it has been shown to form crosslinks with duplex DNA with a 5'-CG-3' specificity, indicating the alkylation of two guanine bases. caltech.edu This crosslinking action is a key feature of its DNA-damaging capability. While some studies propose a partial intercalation of its hydroquinone (B1673460) ring into the DNA helix, the primary interaction appears to be covalent binding within the minor groove. caltech.edu Intercalation, a process where molecules insert themselves between the planar bases of DNA, is a common mechanism for DNA-targeting agents and can cause structural distortions like unwinding of the DNA helix. wikipedia.orguni-siegen.de
Inhibition of DNA Gyrase and Topoisomerase IV Activity
A fundamental aspect of this compound's mechanism is its inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. ontosight.ai These enzymes are crucial for managing DNA topology during replication and transcription, making them excellent targets for antibacterial agents. nih.govmicrobiologyresearch.orgplos.org DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is involved in decatenating newly replicated chromosomes. nih.govmdpi.com By inhibiting these enzymes, this compound effectively halts essential bacterial processes. This mechanism is shared with the well-known quinolone class of antibiotics, which also target DNA gyrase and topoisomerase IV, converting them into toxic enzymes that fragment the bacterial chromosome. nih.govnih.govmdpi.com
Table 1: Comparison of Bacterial Topoisomerase Inhibitors
| Inhibitor Class | Primary Targets | General Mechanism |
| Cyanocyclines | DNA Gyrase, Topoisomerase IV | Inhibition of enzyme activity, leading to disruption of DNA replication and transcription. ontosight.ai |
| Quinolones | DNA Gyrase, Topoisomerase IV | Conversion of target enzymes into toxic complexes that cause DNA fragmentation. nih.govnih.gov |
| Aminocoumarins | DNA Gyrase | Potent inhibition of DNA gyrase activity. nih.gov |
This table provides a simplified comparison of the mechanisms of different classes of bacterial topoisomerase inhibitors.
Effects on DNA Replication and Transcription Processes
The binding of this compound to DNA and its inhibition of topoisomerase enzymes have profound downstream effects on DNA replication and transcription. ontosight.aicaltech.edu By forming a covalent complex with DNA, this compound creates a substrate that is poorly recognized by the enzymatic machinery responsible for these processes. caltech.edu This leads to a direct inhibition of DNA and RNA synthesis, ultimately causing cell death. caltech.edunih.gov The disruption of DNA replication is a common strategy for many antibiotics, as it effectively halts bacterial proliferation. mdpi.com Similarly, interfering with transcription prevents the synthesis of essential proteins, leading to cellular dysfunction and demise. academie-sciences.fr
Modulation of Cellular Signaling Pathways and Protein Targets
While the primary targets of this compound are DNA and topoisomerases, its broad cytotoxic effects suggest potential interactions with other cellular components and signaling pathways. The modulation of cellular signaling is a key mechanism for many therapeutic agents, influencing processes from cell growth to death. frontiersin.orgnih.govehu.eus For instance, many natural compounds exert their anticancer effects by perturbing pathways like NF-κB, MAPKs, and PI3K/Akt. nih.gov Although specific protein targets of this compound beyond topoisomerases are not extensively detailed in the available literature, its ability to induce apoptosis hints at the activation of specific signaling cascades that control programmed cell death.
Mechanistic Insights into Anti-Proliferative and Cytotoxic Effects at the Cellular Level
This compound demonstrates marked anti-proliferative and cytotoxic effects against various cell types, including cancer cells. nih.govnih.gov The underlying mechanism for this cytotoxicity is the comprehensive inhibition of DNA, RNA, and protein synthesis. caltech.edu This multi-faceted inhibition ensures that rapidly dividing cells, such as cancer cells, are particularly susceptible. The cytotoxic effects of many anticancer agents are evaluated using assays that measure cell viability and proliferation, such as the MTT assay, to determine the concentration at which the compound inhibits cell growth by 50% (IC50). mdpi.comscirp.org
Investigations into Cell Cycle Arrest and Apoptosis Induction Pathways
The cytotoxic activity of this compound is linked to its ability to induce cell cycle arrest and apoptosis (programmed cell death). nih.gov Cytofluorometric analysis of cells treated with this compound has shown alterations in the cell cycle. nih.govjst.go.jp Cell cycle checkpoints are critical regulatory points that can be targeted to halt the proliferation of cancer cells. mdpi.commdpi.com The induction of apoptosis is a hallmark of many effective anticancer drugs and can be triggered through various signaling pathways, often involving the activation of caspases and the regulation of proteins from the Bcl-2 family. mdpi.comnih.gov While the precise pathways activated by this compound are not fully elucidated, its ability to cause cell death in tumor models points to the successful engagement of these fundamental cellular processes. nih.gov
Table 2: Key Cellular Processes Targeted by this compound
| Cellular Process | Effect of this compound | Reference |
| DNA Synthesis | Inhibition | caltech.edunih.gov |
| RNA Synthesis | Inhibition | caltech.edunih.gov |
| Protein Synthesis | Inhibition | caltech.edu |
| Cell Cycle | Arrest/Alteration | nih.govjst.go.jp |
| Apoptosis | Induction | nih.gov |
This table summarizes the major cellular processes disrupted by this compound and the corresponding research findings.
Molecular Basis of Cell Migration Inhibition
The ability of cells to migrate is a fundamental process in various physiological and pathological phenomena. This complex process is orchestrated by a dynamic interplay of signaling pathways that regulate the remodeling of the actin cytoskeleton, cell adhesion, and the generation of protrusive forces. While this compound is primarily recognized for its antibacterial properties through the inhibition of nucleic acid synthesis, research into related compounds suggests a potential role in the modulation of cell migration. This section explores the molecular mechanisms by which compounds structurally related to this compound inhibit cell migration, providing a putative framework for understanding its potential effects.
Cell migration is a cyclical process that involves the polarization of the cell, the extension of protrusions at the leading edge, the formation of new adhesions to the extracellular matrix (ECM), and the retraction of the cell's rear. nih.govqiagen.com Key molecular players in this intricate process include the actin cytoskeleton, cell adhesion molecules, and the Rho family of small GTPases. qiagen.comfrontiersin.org
The actin cytoskeleton provides the structural framework and generates the forces necessary for cell movement. qiagen.comfrontiersin.org The dynamic polymerization and depolymerization of actin filaments drive the formation of lamellipodia and filopodia, which are membrane protrusions at the leading edge of a migrating cell. qiagen.com This process is tightly regulated by a plethora of actin-binding proteins. biorxiv.org
Cell adhesion molecules, such as integrins and cadherins, mediate the attachment of the cell to the ECM and to neighboring cells. nih.govwikipedia.org These adhesions not only provide traction for cell movement but also act as signaling hubs, transmitting information from the extracellular environment to the cell's interior, thereby influencing cytoskeletal dynamics. lancaster.ac.uk
The Rho family of GTPases, including RhoA, Rac1, and Cdc42, act as molecular switches that control various aspects of cell migration. frontiersin.orgum.edu.my Rac1 and Cdc42 are primarily involved in the formation of lamellipodia and filopodia, respectively, while RhoA regulates the formation of stress fibers and focal adhesions, contributing to cell contraction and rear retraction. qiagen.comum.edu.my The coordinated and spatially regulated activity of these GTPases is crucial for directional cell movement. frontiersin.org
While direct studies on the effect of this compound on these specific molecular components of cell migration are limited, research on structurally related tetrahydroisoquinoline natural product analogs, such as DX-52-1 and HUK-921, offers significant insights. fenteany.com HUK-921 is notably an advanced intermediate in the synthesis of this compound. fenteany.com
Both DX-52-1 and HUK-921 have been identified as inhibitors of cell migration. fenteany.com Their mechanism of action appears to be distinct from the DNA alkylation typically associated with this class of compounds. researchgate.net Instead, these molecules have been shown to target specific proteins involved in cell adhesion and cytoskeletal organization. fenteany.comresearchgate.net
A primary target identified for DX-52-1 in the context of cell migration is the membrane-cytoskeleton linker protein radixin (B1174762). fenteany.com Radixin is a member of the ezrin-radixin-moesin (ERM) family of proteins, which are crucial for linking the actin cytoskeleton to the plasma membrane and are involved in the formation of cell surface structures. Overexpression of radixin has been shown to decrease cellular sensitivity to the antimigratory effects of DX-52-1. fenteany.com
Furthermore, both DX-52-1 and HUK-921 have been found to target galectin-3, a multifunctional carbohydrate-binding protein. fenteany.comresearchgate.net Intriguingly, these compounds bind to galectin-3 outside of its carbohydrate recognition domain. researchgate.net Overexpression of galectin-3 leads to increased cell adhesion and motility, and cells overexpressing this protein show reduced sensitivity to the antimigratory effects of DX-52-1 and HUK-921. fenteany.comresearchgate.net Conversely, silencing galectin-3 expression leads to reduced cell-matrix adhesion and migration. researchgate.net HUK-921, in particular, exhibits greater selectivity for galectin-3 over radixin. fenteany.comresearchgate.net
The interaction of these compounds with galectin-3 appears to inhibit a carbohydrate-binding-independent function of the protein that is critical for cell migration. researchgate.net This suggests a novel mechanism for inhibiting cell migration that does not involve the canonical DNA-damaging activity of this class of molecules.
Given that HUK-921 is a synthetic precursor to this compound, it is plausible that this compound may share a similar mechanism for inhibiting cell migration, potentially through the targeting of proteins like galectin-3 and radixin. However, direct experimental evidence for this hypothesis is currently lacking.
The following table summarizes the key research findings on the inhibition of cell migration by compounds related to this compound.
| Compound | Target Protein(s) | Effect on Cell Migration | Key Findings |
| DX-52-1 | Radixin, Galectin-3 | Inhibition | Binds to the membrane-cytoskeleton linker protein radixin and the multifunctional protein galectin-3. fenteany.com |
| HUK-921 | Galectin-3 (high selectivity), Radixin (low affinity) | Inhibition | An advanced intermediate in the synthesis of this compound, it inhibits cell migration primarily by targeting a non-carbohydrate-binding function of galectin-3. fenteany.comresearchgate.net |
Preclinical Biological Activity Evaluation and Pharmacological Research of Cyanocycline a
Antimicrobial Activity Studies against Specific Bacterial Strains
In Vitro Efficacy against Gram-Positive and Gram-Negative Pathogens, including Resistant Strains (e.g., MRSA)
Cyanocycline A has demonstrated potent, broad-spectrum antibiotic activity against both Gram-positive and Gram-negative bacteria caltech.edu. Studies indicate that it exhibits antibacterial activity against a range of these pathogens, notably including methicillin-resistant Staphylococcus aureus (MRSA) ontosight.ai. The compound's mechanism of action is attributed to its ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for bacterial DNA replication and transcription ontosight.ai. Further research suggests that this compound interacts with bacterial DNA, as its antimicrobial effect was observed to be reversed upon the addition of exogenous herring sperm DNA nih.gov.
Investigations of Resistance Mechanisms and Potential for Overcoming Them
Specific investigations into the mechanisms by which bacteria might develop resistance to this compound, or how the compound might overcome existing resistance mechanisms, were not detailed in the provided search results. While general antibiotic resistance mechanisms such as efflux pumps, decreased membrane permeability, enzymatic inactivation of antibiotics, and modification of drug targets are well-documented in bacteria reactgroup.orgnih.govfrontiersin.orgmdpi.commdpi.com, their direct relevance or interaction with this compound requires further specific study.
Antitumor and Cytotoxic Research in Defined Cell Line Models
Efficacy in Experimental Tumor Models (e.g., Xenograft or Ascites Models)
Beyond in vitro cytotoxicity, this compound has also shown marked activity when evaluated in experimental tumor models. Specifically, it demonstrated efficacy against Meth A cells grown as an experimental ascites tumor nih.gov. While general research utilizing xenograft and ascites models for various cancers is a significant area of preclinical study nih.govnih.gove-crt.orgbiorxiv.org, specific documented studies detailing the efficacy of this compound within these animal models were not found in the provided search results.
Comparative Biological Activity with Related Naphthyridinomycin and Tetrahydroisoquinoline Analogs
This compound is structurally related to other naphthyridinomycin and tetrahydroisoquinoline compounds, which are collectively recognized as a class of tetrahydroisoquinoline antitumor antibiotics psu.eduresearchgate.netnih.govnih.gov. Preclinical assessments indicate that the biological activities of this compound are comparable to those of Naphthyridinomycin psu.eduresearchgate.net. Other related compounds, such as Bioxalomycin α2, have been noted for their particularly strong effectiveness against Gram-positive bacteria, suggesting potential nuances in the spectrum or potency of activity among these related molecules psu.edu. For context, Lemonmycin, another related compound, has demonstrated antimicrobial activity that is comparable or superior to established antibiotics like penicillin G and erythromycin (B1671065) caltech.edu.
Summary of this compound Biological Activities
While specific quantitative data (e.g., MIC, IC50 values) for this compound were not found in the provided snippets, the following qualitative summary highlights its reported preclinical activities:
| Activity Type | Target/Context | Key Findings for this compound |
| Antimicrobial Activity | Gram-positive bacteria | Potent, broad-spectrum activity caltech.edu. Active against MRSA ontosight.ai. Inhibits DNA gyrase/topoisomerase IV ontosight.ai. Binds to DNA nih.gov. |
| Gram-negative bacteria | Potent, broad-spectrum activity caltech.edu. Inhibits DNA gyrase/topoisomerase IV ontosight.ai. | |
| Antitumor/Cytotoxic Activity | Meth A cells (in vitro) | Cytotoxic nih.gov. Inhibits nucleic acid synthesis nih.gov. |
| Meth A cells (ascites tumor model) | Marked activity nih.gov. |
Mentioned Compounds:
this compound
Naphthyridinomycin
Bioxalomycin α2
Lemonmycin
MC21-A (C58)
C59
C59Na
Daptomycin
Vancomycin
Linezolid
Penicillin G
Erythromycin
4-anilinofuro[2,3-b]quinoline derivatives
4-anilinofuro[3,2-c]quinoline derivatives
Structure Activity Relationship Sar and Rational Design of Cyanocycline a Analogs
Synthesis of Novel Cyanocycline A Derivatives and Analogs for SAR Probing
The foundation of any SAR study lies in the systematic synthesis of analogs where specific parts of the lead molecule, in this case, this compound, are modified. This process allows researchers to understand the contribution of different functional groups and structural features to the compound's biological activity. For this compound, this would involve chemical modifications at various positions of its complex tetracyclic core.
Hypothetical Areas for Modification on the this compound Scaffold:
| Region of Modification | Potential Changes | Purpose of Modification |
| Cyano Group | Replacement with other electron-withdrawing or isosteric groups (e.g., -CF3, -NO2, -Cl). | To determine the necessity of the cyano group for activity and its role in target binding. |
| Quinone Moiety | Reduction of the quinone, modification of substituents on the aromatic ring. | To investigate the importance of the quinone's electrophilicity and redox potential. |
| Amine Functionalities | Acylation, alkylation, or removal of the amine groups. | To probe their role in hydrogen bonding, salt bridge formation, and overall polarity. |
| Tetracyclic Core | Altering ring size, introducing or removing unsaturation, modifying stereocenters. | To understand the required three-dimensional shape for optimal target interaction. |
Without experimental data from such synthesized analogs, it is not possible to construct a data table of their biological activities, which is essential for a meaningful SAR discussion.
Identification of Key Pharmacophoric Elements and Essential Structural Features for Activity
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Identifying the pharmacophore of this compound would require comparing the structures of active and inactive analogs.
Based on its known structure, hypothetical key pharmacophoric elements of this compound might include:
A hydrogen bond donor/acceptor pattern.
A specific spatial arrangement of hydrophobic and hydrophilic regions.
The electrophilic nature of the quinone system.
The unique three-dimensional shape dictated by its rigid tetracyclic framework.
Confirmation and refinement of these hypotheses would depend on the biological testing of a diverse set of analogs.
Stereochemical Influence on Biological Activity and Target Binding Affinity
This compound possesses multiple stereocenters, meaning it can exist as different stereoisomers. It is a common principle in pharmacology that different stereoisomers of a chiral drug can have significantly different biological activities. dovepress.combiomedgrid.com This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each stereoisomer.
A study on the stereoselective synthesis of (±)-cyanocycline has been published, indicating the complexity of controlling its stereochemistry. acs.org However, to understand the stereochemical influence on its activity, each individual stereoisomer would need to be isolated or synthesized in its pure form and then biologically tested. The relative potencies of these isomers would reveal the optimal stereochemical configuration for target binding. As of now, such studies for this compound have not been reported in the literature.
Illustrative Table of Stereoisomer Activity (Hypothetical Data):
| Stereoisomer | Relative Potency | Target Binding Affinity (e.g., IC50) |
| Natural (+)-Cyanocycline A | High | Data not available |
| Unnatural (-)-Cyanocycline A | Low/Inactive | Data not available |
| Other Diastereomers | Variable | Data not available |
Computational Chemistry in SAR Studies
Computational tools are powerful aids in modern drug discovery for understanding SAR and designing new analogs.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biointerfaceresearch.com To perform molecular docking for this compound, the three-dimensional structure of its biological target would be required. The specific molecular target of this compound is not clearly defined in the readily available literature, which is a prerequisite for such studies.
If the target were known, docking simulations could:
Predict the binding mode of this compound within the active site of its target.
Identify key amino acid residues involved in the interaction.
Help to rationalize the experimental SAR data.
Guide the design of new analogs with improved binding affinity.
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures and the biological activities of a set of compounds. nih.gov A QSAR model for this compound analogs would require a dataset of structurally related compounds with their corresponding experimentally determined biological activities.
The process would involve:
Data Collection: Gathering a series of this compound analogs with a range of biological activities.
Descriptor Calculation: Calculating various molecular descriptors (e.g., physicochemical, electronic, topological) for each analog.
Model Building: Using statistical methods to build a regression model that correlates the descriptors with the biological activity.
Model Validation: Rigorously testing the model's predictive power.
Once a predictive QSAR model is established, it can be used to estimate the activity of newly designed, unsynthesized analogs, thereby prioritizing the synthesis of the most promising candidates. The lack of a sufficient dataset of this compound analogs precludes the development of a QSAR model.
Advanced Research Directions and Future Perspectives for Cyanocycline a
Development of Novel Chemical Probes for Biological Research
Cyanocycline A's interaction with DNA and its cytotoxic properties make it a candidate for developing chemical probes to investigate cellular processes. Research could focus on creating modified versions of this compound that retain its DNA-binding capabilities but are tagged with fluorescent markers or affinity labels. These probes could be used to visualize DNA interactions in live cells, track DNA repair mechanisms, or identify specific DNA-binding proteins in complex biological systems. For instance, studies on related naphthyridinomycins have explored their DNA-binding modes through molecular modeling, suggesting potential for creating probes that specifically target DNA structures or sequences caltech.edu. The development of such probes would offer valuable tools for molecular biology and cell biology research, aiding in the elucidation of DNA-related cellular functions and dysfunctions.
Exploration of Synergistic Effects with Other Research Agents
Investigating the synergistic effects of this compound in combination with other therapeutic agents or research compounds is a promising avenue. Synergism, where the combined effect is greater than the sum of individual effects, could lead to more potent and efficient therapeutic strategies or enhance the utility of this compound as a research tool. For example, studies on antimicrobial peptides have demonstrated synergistic effects when combined with antibiotics, leading to enhanced potency and reversal of antibiotic resistance nih.govchalmers.se. Similarly, research could explore combinations of this compound with known anticancer agents or compounds that modulate cellular pathways to achieve enhanced cytotoxic effects against cancer cells or overcome resistance mechanisms. Such research would involve systematic screening of combination therapies and quantitative analysis of synergistic interactions, potentially using fractional inhibitory concentration index (FICI) methods or similar assays.
Strategies for Overcoming Biological Barriers in Preclinical Models
To translate this compound's potential into clinical applications, strategies to overcome biological barriers in preclinical models are essential. Biological barriers, such as the blood-brain barrier (BBB) or cellular membranes, can limit drug distribution and efficacy researchgate.net. Research could focus on developing novel delivery systems, such as nanoparticles, liposomes, or prodrug strategies, to improve the bioavailability and targeted delivery of this compound to specific tissues or cells. For example, derivatization of the compound could alter its physicochemical properties to enhance membrane permeability or reduce efflux. Understanding how this compound interacts with cellular uptake mechanisms and its distribution within preclinical models will guide the development of these strategies.
Integration of Omics Technologies (e.g., Transcriptomics, Proteomics) for Deeper Mechanistic Understanding
The integration of omics technologies, including transcriptomics and proteomics, offers a powerful approach to gain a comprehensive understanding of this compound's molecular mechanisms of action. By analyzing changes in gene expression (transcriptomics) and protein abundance (proteomics) in response to this compound treatment, researchers can identify key cellular pathways affected by the compound mdpi.comnih.govmdpi.comfrontiersin.org. This can reveal novel targets, elucidate resistance mechanisms, and provide insights into its cytotoxic and antimicrobial activities. For instance, studies using transcriptomics and proteomics have been instrumental in understanding complex biological processes like metabolic pathway regulation mdpi.com. Applying these techniques to this compound could uncover previously unknown interactions or downstream effects, thereby refining its therapeutic profile and guiding further derivatization efforts.
Potential for Derivatization Towards Specific Therapeutic Modalities
The chemical structure of this compound, characterized by a complex ring system including naphthyridine and quinone moieties, offers opportunities for chemical derivatization to tailor its properties for specific therapeutic modalities nih.govontosight.ai. Derivatization can aim to enhance potency, improve selectivity, reduce toxicity, or alter pharmacokinetic profiles. For example, modifications could be explored to increase its efficacy against specific bacterial strains, broaden its antitumor spectrum, or improve its penetration into target tissues. Research into the structure-activity relationships (SAR) of this compound derivatives is crucial for this endeavor. The synthesis of novel analogs through established synthetic routes, such as those used for related naphthyridinomycins, could yield compounds with improved therapeutic indices researchgate.netunifi.itcaltech.edursc.org.
Compound List
this compound
Naphthyridinomycin
Novobiocin
Bioxalomycin β2
Lemonomycin
Quinocarcin
Ecteinascidins
Saccharocarcins
MJ347-81F4
Nocathiacin I
Q & A
Basic Research Questions
Q. What methodologies are recommended for isolating and characterizing Cyanocycline A from natural sources?
- Answer : this compound isolation typically involves solvent extraction (e.g., ethyl acetate or methanol) followed by chromatographic techniques like HPLC or flash chromatography for purification . Structural characterization employs spectroscopic methods:
- NMR (1D/2D) for elucidating carbon-hydrogen frameworks.
- Mass spectrometry (HR-ESI-MS) for molecular weight and fragmentation patterns.
- X-ray crystallography (if crystalline) for absolute configuration.
Ensure reproducibility by documenting solvent systems, column parameters, and spectral acquisition conditions in line with guidelines for experimental rigor .
Q. Which in vitro assays are most effective for evaluating this compound’s bioactivity?
- Answer : Standard assays include:
- Antimicrobial activity : Broth microdilution (CLSI guidelines) to determine Minimum Inhibitory Concentration (MIC) against Gram-positive/negative strains .
- Cytotoxicity : MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Enzyme inhibition : Kinetic assays (e.g., fluorescence-based) for target enzymes like topoisomerases.
Validate results using positive controls (e.g., doxorubicin for cytotoxicity) and statistical triplicates .
Advanced Research Questions
Q. How can synthetic routes for this compound be optimized to improve yield and scalability?
- Answer :
- Retrosynthetic analysis : Prioritize modular steps (e.g., macrolide ring formation via esterification) .
- Protecting group strategy : Use orthogonal groups (e.g., TBS for hydroxyls) to minimize side reactions.
- Design of Experiments (DOE) : Apply response surface methodology to optimize reaction parameters (temperature, catalyst loading) .
Document yields at each step and compare with literature benchmarks to identify bottlenecks .
Q. How should researchers address contradictory bioactivity data in this compound studies?
- Answer : Contradictions often arise from:
- Strain variability : Re-test activity against standardized microbial panels (e.g., ATCC strains) .
- Assay conditions : Control for pH, serum proteins, and solvent effects (e.g., DMSO cytotoxicity).
- Data normalization : Use Z-score analysis to identify outliers or batch effects .
Report raw data and statistical significance (e.g., ANOVA with post-hoc tests) to enhance transparency .
Q. What experimental designs are critical for in vivo pharmacological studies of this compound?
- Answer :
- Animal models : Use murine models (e.g., BALB/c mice) for toxicity and efficacy studies, adhering to ethical guidelines .
- Pharmacokinetics (PK) : Measure plasma half-life via LC-MS/MS after intravenous/oral administration.
- Dose-response curves : Establish Maximum Tolerated Dose (MTD) and therapeutic index.
Include sham controls and blinding to reduce bias, as per PICO/PECO frameworks .
Q. What strategies can elucidate resistance mechanisms against this compound in bacterial pathogens?
- Answer :
- Genomic sequencing : Identify mutations in target genes (e.g., gyrase for fluoroquinolone analogs) .
- Proteomic profiling : Use 2D-DIGE or SILAC to detect overexpression of efflux pumps (e.g., AcrAB-TolC) .
- Transcriptomics : RNA-seq to map stress-response pathways (e.g., SOS response) .
Cross-validate findings with gene knockout/complementation studies .
Methodological Considerations
- Data Reproducibility : Follow Beilstein Journal guidelines for experimental details (e.g., solvent purity, instrument calibration) .
- Statistical Rigor : Use tools like GraphPad Prism for ANOVA, Tukey’s HSD, and power analysis to validate sample sizes .
- Ethical Compliance : Obtain institutional approval for in vivo work and disclose conflicts of interest per RSC guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
